
3-Methylidene-1-benzofuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one: is an organic compound that belongs to the class of benzofurans. This compound is characterized by a hexahydro structure, indicating the presence of six hydrogen atoms, and a methylene group attached to the benzofuran ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one can be achieved through several methods. One common approach involves the photolysis of aryl azides to generate nitrenes, which then undergo rearrangement in the presence of water to form the desired compound . Another method involves the cross-dehydrogenative coupling of 3-aryl benzofuran-2(3H)-ones with toluenes or phenols using di-tert-butyl peroxide (DTBP) as an oxidant .
Industrial Production Methods: These methods offer precise control over reaction conditions and improved yields, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methylene group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a model compound for understanding the behavior of similar benzofuran derivatives in biological systems .
Medicine: In medicine, trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one and its derivatives are investigated for their potential therapeutic properties, including anti-tumor, antibacterial, and anti-viral activities .
Industry: Industrially, the compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the biological context. It may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
trans-3-Hexene: A hydrocarbon with a similar trans configuration but lacking the benzofuran ring.
Pinacol Boronic Esters: These compounds share some structural similarities and are used in organic synthesis.
Uniqueness: trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one is unique due to its hexahydro structure and methylene group, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
61248-47-3 |
|---|---|
Molekularformel |
C9H6O2 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
3-methylidene-1-benzofuran-2-one |
InChI |
InChI=1S/C9H6O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H2 |
InChI-Schlüssel |
LKSYKIHTIDDYJY-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C2=CC=CC=C2OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


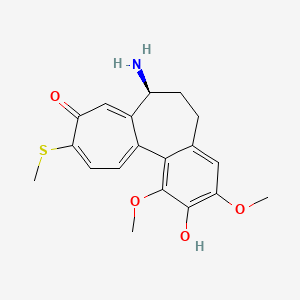
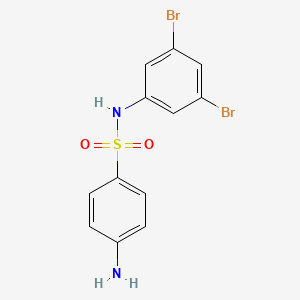
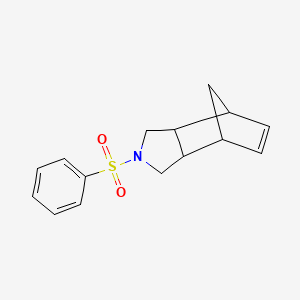

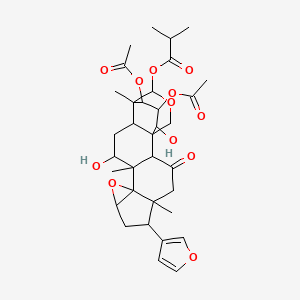

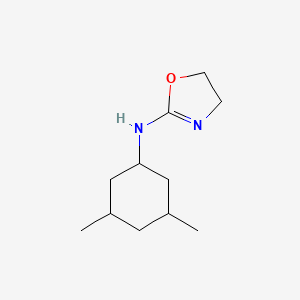

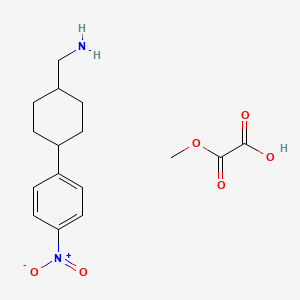



![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)

